N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide
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Overview
Description
N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is a complex organic compound that features a pyridine ring substituted with a carboximidamide group and an acetylated trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2,3,5-trimethylphenoxy)acetic acid: This can be achieved by reacting 2,3,5-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The resulting 2-(2,3,5-trimethylphenoxy)acetic acid is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Formation of the Pyridine Derivative: The acetylated product is then reacted with 4-aminopyridine to form the desired N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide
- N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-2-carboximidamide
Uniqueness
N’-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate |
InChI |
InChI=1S/C17H19N3O3/c1-11-8-12(2)13(3)15(9-11)22-10-16(21)23-20-17(18)14-4-6-19-7-5-14/h4-9H,10H2,1-3H3,(H2,18,20) |
InChI Key |
VFFCMKCUQXFQLL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)C)C |
solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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